molecular formula C15H9F6NO2 B5391377 N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B5391377
M. Wt: 349.23 g/mol
InChI Key: QEBLWFREPQBFBV-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzamide structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased stability, lipophilicity, and high electronegativity, making these compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-11-5-7-12(8-6-11)24-15(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBLWFREPQBFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Due to its unique properties, it is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The high electronegativity of the fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological macromolecules .

Comparison with Similar Compounds

N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

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